molecular formula C11H12O B8794173 3-Isopropylbenzofuran CAS No. 33118-70-6

3-Isopropylbenzofuran

Cat. No.: B8794173
CAS No.: 33118-70-6
M. Wt: 160.21 g/mol
InChI Key: OCIGHXVYRYKMIK-UHFFFAOYSA-N
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Description

3-Isopropylbenzofuran is a benzofuran derivative characterized by an isopropyl group (-CH(CH₃)₂) attached to the benzofuran core at the 3-position. Benzofurans are heterocyclic compounds featuring a fused benzene and furan ring, widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The isopropyl substituent confers steric bulk and hydrophobicity, influencing the compound’s reactivity, solubility, and intermolecular interactions .

Properties

CAS No.

33118-70-6

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

3-propan-2-yl-1-benzofuran

InChI

InChI=1S/C11H12O/c1-8(2)10-7-12-11-6-4-3-5-9(10)11/h3-8H,1-2H3

InChI Key

OCIGHXVYRYKMIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=COC2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

3-Methyl-5-isopropylbenzofuran (CAS 92013-10-0)

  • Molecular Formula : C₁₂H₁₄O
  • Substituents : Methyl (-CH₃) at the 3-position, isopropyl at the 5-position.
  • Key Differences: The positional isomerism (3-methyl vs. 3-isopropyl) alters steric and electronic properties. No specific solubility or melting point data are provided in the evidence, but the increased hydrophobicity of the isopropyl group likely lowers aqueous solubility relative to methyl-substituted analogs.
Property 3-Isopropylbenzofuran 3-Methyl-5-isopropylbenzofuran
Molecular Formula C₁₁H₁₂O C₁₂H₁₄O
Substituent Positions 3-isopropyl 3-methyl, 5-isopropyl
Steric Hindrance High Moderate (methyl) + High (isopropyl)
Likely Solubility Low (hydrophobic) Moderate

5-Isopropyl-2-methyl-3-phenylsulfonyl-1-benzofuran

  • Molecular Features : Sulfonyl (-SO₂Ph) group at the 3-position, isopropyl at the 5-position, methyl at the 2-position.
  • Key Differences :
    • The sulfonyl group introduces strong electron-withdrawing effects, enhancing stability toward oxidation but reducing nucleophilic reactivity compared to this compound .
    • Crystallographic studies () reveal planar benzofuran cores with sulfonyl groups inducing torsional strain, affecting packing efficiency. This compound, lacking sulfonyl groups, may exhibit less steric strain.
Property This compound 5-Isopropyl-2-methyl-3-phenylsulfonyl-1-benzofuran
Functional Groups Isopropyl Isopropyl, methyl, sulfonyl
Reactivity Moderate electrophilicity Lower electrophilicity (sulfonyl deactivation)
Crystallographic Packing Less strained High torsional strain (sulfonyl)

3-(2-Methylpropylidene)-1(3H)-isobenzofuranone (CAS 56014-69-8)

  • Molecular Formula : C₁₂H₁₂O₂
  • Key Differences: The isobutylidene group (-CH₂-C(CH₃)₂) introduces a conjugated double bond, enabling E/Z isomerism, which is absent in this compound . The lactone structure (isobenzofuranone) confers polarity, increasing solubility in polar solvents compared to non-polar this compound.
Property This compound 3-(2-Methylpropylidene)-1(3H)-isobenzofuranone
Core Structure Benzofuran Isobenzofuranone (lactone)
Isomerism None E/Z isomerism
Solubility Low Moderate (polar lactone)

3-Bromofuran Derivatives

  • Key Differences :
    • Bromine substituents (e.g., in 3-bromofuran) enhance electrophilic reactivity, enabling Pd-catalyzed C–H arylation, whereas this compound’s inert isopropyl group limits such transformations .
    • Steric shielding from the isopropyl group may hinder π-stacking interactions in materials science applications compared to planar brominated analogs.
Property This compound 3-Bromofuran Derivatives
Reactivity Low electrophilicity High (Br activates C–H bonds)
Applications Limited in catalysis Catalysis, polymer chemistry

Research Findings and Implications

  • Synthetic Challenges : The isopropyl group in this compound complicates functionalization due to steric hindrance, necessitating tailored catalysts (e.g., bulky ligands in cross-coupling reactions) .
  • Thermal Stability : Benzofurans with electron-withdrawing groups (e.g., sulfonyl) exhibit higher thermal stability, whereas this compound’s stability relies on steric protection .
  • Biological Activity : Substituted benzofurans (e.g., sulfonyl derivatives) show promise in drug discovery, but this compound’s bioactivity remains understudied .

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